molecular formula C9H10N2O3 B7951126 Methyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate

Methyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B7951126
M. Wt: 194.19 g/mol
InChI Key: FVOLRKSOYQWGFV-UHFFFAOYSA-N
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Description

Methyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate (CAS: 1774901-73-3) is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core. Its structure includes a methyl ester group at position 8 and a ketone group at position 3. The compound is cataloged under the identifier QV-8066 with a purity of 90% and is utilized in pharmaceutical and synthetic chemistry research due to its structural versatility . Its molecular formula is C₁₀H₁₀N₂O₃, with a molecular weight of 206.20 g/mol.

Properties

IUPAC Name

methyl 5-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-14-9(13)6-2-3-7(12)11-5-4-10-8(6)11/h2-3,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOLRKSOYQWGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2NCCN2C(=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imidazole-Pyridine Derivative Condensation

A foundational method involves condensation reactions between functionalized imidazole and pyridine precursors. For example, 2-aminonicotinic acid derivatives react with α-haloketones under basic conditions to form the imidazo[1,2-a]pyridine core. Subsequent esterification with methanol in the presence of thionyl chloride yields the methyl ester.

Key Steps :

  • Core Formation :

    2-Aminonicotinate+α-HaloketoneBaseImidazo[1,2-a]pyridine Intermediate\text{2-Aminonicotinate} + \alpha\text{-Haloketone} \xrightarrow{\text{Base}} \text{Imidazo[1,2-a]pyridine Intermediate}
  • Esterification :

    Intermediate+CH3OHSOCl2Methyl Ester Product\text{Intermediate} + \text{CH}_3\text{OH} \xrightarrow{\text{SOCl}_2} \text{Methyl Ester Product}

Optimization :

  • Solvent : Dichloromethane or THF improves cyclization efficiency.

  • Catalyst : Triethylamine (5–10 mol%) enhances reaction rates.

Yield : 65–78%.

Phosphorus Oxychloride-Mediated Cyclization

Phosphorus oxychloride (POCl₃) facilitates intramolecular cyclization of N-acylpyridine derivatives . For instance, 3-acetyl-2-hydroxyphenyl acetamide reacts with POCl₃ at 80–85°C, followed by esterification with methyl chloroformate.

Reaction Conditions :

  • Temperature: 80–85°C (cyclization), 0–5°C (esterification).

  • Workup: Neutralization with NaHCO₃ and extraction with ethyl acetate.

Yield : 70–85%.

One-Pot Multi-Component Reactions

Water-Mediated Green Synthesis

A solvent-free, one-pot method employs α-oxoketenedithioacetals , diamines , and dimethyl acetylenedicarboxylate (DMAD) . This approach avoids toxic solvents and achieves high atom economy.

Mechanism :

  • 1,4-Addition : Diamine reacts with α-oxoketenedithioacetal to form a heterocyclic ketene aminal (HKA).

  • Michael Addition : DMAD undergoes conjugate addition with HKA.

  • Cyclocondensation : Intramolecular cyclization forms the bicyclic structure.

Conditions :

  • Solvent: Water or ethanol.

  • Temperature: Reflux (80°C) for 4–5 hours.

Yield : 85–92%.

Advantages :

  • Eco-friendly (water as solvent).

  • Short reaction time (≤10 minutes post-HKA formation).

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions involving 2-aminopyridines and ethyl glyoxalate . This method reduces reaction times from hours to minutes.

Procedure :

  • Mix 2-aminopyridine, ethyl glyoxalate, and acetic acid.

  • Irradiate at 150°C for 15 minutes.

  • Esterify with methanol/H₂SO₄.

Yield : 80–88%.

Solid-Phase Synthesis

Polymer-Bound Intermediate Strategy

Solid-phase synthesis enables high-throughput production. 2-Aminonicotinate is immobilized on Wang resin, followed by sequential reactions with α-haloketones and methylating agents.

Steps :

  • Resin Loading : Couple 2-aminonicotinate to Wang resin using DCC/DMAP.

  • Cyclization : Treat with α-bromoketone in DMF.

  • Cleavage : Release product with TFA/CH₂Cl₂.

Yield : 60–75%.

Advantages :

  • Simplified purification.

  • Scalability for combinatorial libraries.

Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Palladium catalysts (e.g., Pd/C) enable C–H functionalization of preformed imidazo[1,2-a]pyridines. For example, 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid is methylated using Pd/C and methanol under hydrogen.

Conditions :

  • Catalyst: 5% Pd/C.

  • Pressure: 1–3 atm H₂.

  • Temperature: 25–40°C.

Yield : 90–95%.

Comparative Analysis of Methods

Method Yield (%) Time Complexity Scalability
Multi-Step Condensation65–858–12 hoursHighModerate
One-Pot (Water)85–924–5 hoursLowHigh
Microwave-Assisted80–8815–30 minutesModerateHigh
Solid-Phase60–756–8 hoursHighHigh
Palladium-Catalyzed90–952–4 hoursModerateModerate

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted imidazo[1,2-a]pyridines .

Scientific Research Applications

Antitumor Activity

Numerous studies have investigated the antitumor potential of methyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate and its derivatives. For example:

  • In vitro Studies : Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. In one study, derivatives of the compound were tested against human solid tumors and leukemia cell lines, revealing promising growth inhibition rates .
  • Mechanism of Action : The antitumor activity is believed to be mediated through apoptosis induction and disruption of cellular proliferation pathways. Molecular docking studies have further elucidated the interactions between the compound and target proteins involved in cancer progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against a range of bacterial strains:

  • Mechanism : The antimicrobial action is thought to arise from the inhibition of bacterial cell wall synthesis and interference with metabolic pathways .

Drug Development

This compound serves as a scaffold for developing new drugs targeting various diseases:

  • HIV Research : Compounds derived from this structure have been explored as potential HIV non-nucleoside reverse transcriptase inhibitors. Their efficacy in inhibiting viral replication has been documented in several studies .
  • Neuroprotective Effects : Emerging research suggests that derivatives may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases .

Case Study 1: Anticancer Activity

In a recent study published in Bioorganic & Medicinal Chemistry, researchers synthesized a series of imidazo-pyridine derivatives and evaluated their anticancer properties against multiple cell lines. The study found that certain modifications to the methyl 5-oxo core structure significantly enhanced cytotoxicity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of methyl 5-oxo derivatives against resistant bacterial strains. The results indicated that specific analogs displayed potent activity comparable to established antibiotics .

Data Summary Table

Application AreaFindingsReferences
Antitumor ActivitySignificant cytotoxicity against cancer cells
Antimicrobial PropertiesEffective against resistant bacterial strains
Drug DevelopmentPotential as HIV inhibitors
Neuroprotective EffectsPromising candidates for neurodegenerative diseases

Mechanism of Action

The mechanism by which Methyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer properties are linked to the induction of apoptosis in cancer cells. The compound’s fluorescent properties are due to its ability to interact with specific biomolecules, leading to changes in fluorescence intensity .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties
Compound ID Melting Point (°C) Purity Key Functional Groups
QV-8066 Not reported 90% Methyl ester, 5-oxo
2c 223–225 61% Diethyl ester, 4-bromophenyl
4k Not reported N/A Thioxo, 4-chlorophenyl
Table 2: Spectroscopic Highlights
Compound ID ¹H NMR (δ, ppm) HRMS (Exact Mass)
2c 7.2–7.8 (aromatic), 4.3–5.1 (ester) 550.0978 (calc), 550.0816 (obs)
2d 7.5–8.1 (nitrophenyl) 585.1021 (calc), 585.0953 (obs)

Biological Activity

Methyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₈H₈N₂O₃
  • Molecular Weight : 180.16 g/mol
  • CAS Number : 53337821

The compound features a tetrahydroimidazo[1,2-a]pyridine core structure which is known for its ability to interact with various biological targets.

1. Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of Heparanase-1 (HPSE1), an enzyme implicated in cancer progression and kidney diseases. In vitro assays demonstrated that this compound exhibits potent inhibitory activity against HPSE1, suggesting its utility in therapeutic applications targeting tumor metastasis and proteinuric conditions .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicated that derivatives of tetrahydroimidazo compounds show promising results against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function .

3. Antioxidant Activity

Studies have reported that this compound demonstrates significant antioxidant properties. This activity is crucial for mitigating oxidative stress-related diseases and could be beneficial in developing therapies for conditions such as neurodegenerative diseases and cardiovascular disorders .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that include cyclization processes. Recent advancements have optimized these synthetic routes to enhance yield and reduce reaction times while minimizing by-products. The following table summarizes key synthetic routes:

StepReaction TypeConditionsYield (%)
1CyclizationHeat under reflux with appropriate catalysts>80
2Functional Group ModificationNucleophilic substitution>75
3PurificationColumn chromatography>90

Case Study 1: Heparanase Inhibition

In a recent study published in PubMed, compound 16 (a derivative related to this compound) was tested for HPSE1 inhibition. Results showed that this compound had a significantly higher selectivity for HPSE1 compared to other glucuronidases, making it a candidate for further development in cancer therapeutics .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of tetrahydroimidazo derivatives against common pathogens. The results indicated that modifications at the nitrogen positions of the imidazo ring enhanced antibacterial activity significantly compared to unmodified versions. This suggests a structure-activity relationship that could guide future drug design efforts .

Q & A

Q. Basic Research Focus

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 30–50% EA).
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance purity (>90%) .
  • HPLC : For challenging separations, employ reverse-phase C18 columns with acetonitrile/water mobile phases .

How can solubility challenges in aqueous media be addressed for biological assays?

Q. Basic Research Focus

  • Co-solvent Systems : Use DMSO (≤10%) or cyclodextrin-based solubilizers.
  • pH Adjustment : Protonate/deprotonate the carboxylate group (pKa ~4–5) to enhance water solubility .
  • Salt Formation : Prepare sodium or potassium salts via base hydrolysis of the methyl ester .

What mechanistic insights exist for the cyclization step in its synthesis?

Advanced Research Focus
The reaction likely proceeds via nucleophilic attack of the imidazole nitrogen on a keto-activated pyridine intermediate, followed by dehydration. Computational studies (DFT) can model transition states, while isotopic labeling (e.g., 15^{15}N) tracks nitrogen migration .

How does structural modification at the 5-oxo position influence bioactivity?

Q. Advanced Research Focus

  • Substitution Studies : Replace the oxo group with thio or amino analogs to assess SAR.
  • Biological Testing : Use in vitro models (e.g., Mycobacterium tuberculosis H37Rv for anti-TB activity) to correlate modifications with potency .

What analytical methods detect and quantify synthetic byproducts?

Q. Advanced Research Focus

  • LC-MS/MS : Identify low-abundance impurities using fragmentation patterns.
  • NMR DOSY : Differentiate byproducts based on diffusion coefficients .
  • X-ray Crystallography : Resolve stereochemical impurities in crystalline forms .

How can regioselectivity issues during functionalization be mitigated?

Q. Advanced Research Focus

  • Directing Groups : Introduce temporary substituents (e.g., boronate esters) to steer electrophilic attacks.
  • Catalytic Control : Use Pd or Cu catalysts for cross-coupling at specific positions (e.g., Suzuki at C-6) .

What strategies improve stability under physiological conditions?

Q. Advanced Research Focus

  • Prodrug Design : Mask the carboxylate as an ethyl ester to enhance metabolic stability.
  • Formulation Studies : Encapsulate in liposomes or PEGylated nanoparticles to reduce degradation .

How can computational modeling predict its pharmacokinetic properties?

Q. Advanced Research Focus

  • ADMET Prediction : Use tools like SwissADME to estimate logP, bioavailability, and CYP450 interactions.
  • Molecular Docking : Map interactions with target proteins (e.g., bacterial enoyl-ACP reductase for anti-TB activity) .

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